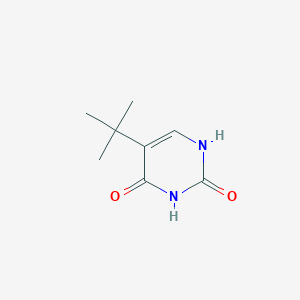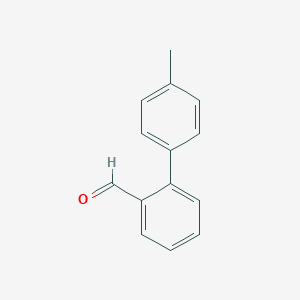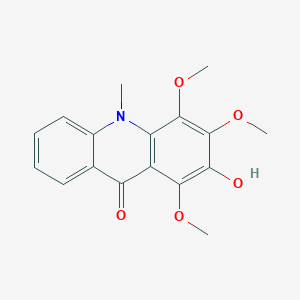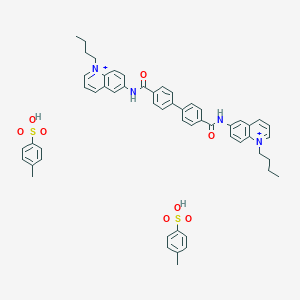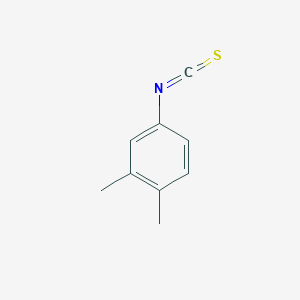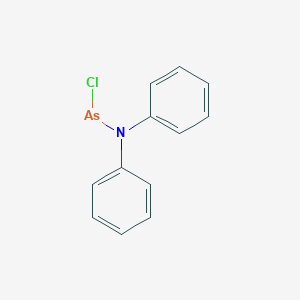
Arsonamidous chloride, N,N-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsonamidous chloride, N,N-diphenyl-, also known as Diphenylarsinic acid (DPAA), is a chemical compound that has been extensively studied for its use in various scientific applications. DPAA is a derivative of arsenic and has been found to possess unique properties that make it useful in the field of chemistry, biology, and toxicology.
Mecanismo De Acción
The mechanism of action of DPAA is not completely understood. However, it is believed that DPAA acts as an inhibitor of acetylcholinesterase (AChE) and disrupts the cholinergic system. This disruption leads to a buildup of acetylcholine in the synapses, resulting in overstimulation of the nervous system.
Biochemical and Physiological Effects:
DPAA has been found to have a variety of biochemical and physiological effects. It has been shown to cause oxidative stress, disrupt mitochondrial function, and induce apoptosis in cells. DPAA has also been found to cause DNA damage and inhibit DNA repair mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPAA has several advantages for use in lab experiments. It is stable, easy to handle, and can be synthesized in high purity. However, DPAA is highly toxic and requires careful handling and disposal. It is also expensive, which limits its use in large-scale experiments.
Direcciones Futuras
There are several future directions for DPAA research. One area of interest is the development of DPAA-based probes for imaging biological systems. Another area of interest is the use of DPAA in the treatment of cancer. DPAA has been found to have anti-tumor activity and may be useful in the development of new cancer therapies. Additionally, further studies are needed to understand the mechanism of action of DPAA and its effects on biological systems.
In conclusion, DPAA is a unique chemical compound that has been extensively studied for its use in various scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DPAA has the potential to be a valuable tool in scientific research and may lead to the development of new therapies for various diseases.
Métodos De Síntesis
DPAA can be synthesized through various methods. One of the most common methods is the reaction between arsenic trioxide and aniline in the presence of hydrochloric acid. This method yields DPAA in high purity and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
DPAA has been extensively studied for its use in various scientific applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe in biological systems. DPAA has also been used as a model compound for studying the toxicity of arsenic compounds.
Propiedades
Número CAS |
16758-26-2 |
|---|---|
Nombre del producto |
Arsonamidous chloride, N,N-diphenyl- |
Fórmula molecular |
C12H10AsClN |
Peso molecular |
278.59 g/mol |
InChI |
InChI=1S/C12H10AsClN/c14-13-15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
XMHSZWAUTGKBDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl |
Otros números CAS |
16758-26-2 |
Sinónimos |
10-chloro-5,10-dihydroarsacridine adamsite diphenylaminochloroarsine phenarsazine chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








